molecular formula C20H21Cl3N2O3S B11996747 Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B11996747
M. Wt: 475.8 g/mol
InChI Key: AKSGTGZMWGLIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[B]thiophene core

Preparation Methods

The synthesis of Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The trichloroethylamine moiety plays a crucial role in its activity, allowing it to interact with various biological molecules .

Comparison with Similar Compounds

Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C20H21Cl3N2O3S

Molecular Weight

475.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H21Cl3N2O3S/c1-3-28-18(27)15-13-9-6-10-14(13)29-17(15)25-19(20(21,22)23)24-16(26)12-8-5-4-7-11(12)2/h4-5,7-8,19,25H,3,6,9-10H2,1-2H3,(H,24,26)

InChI Key

AKSGTGZMWGLIPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.